
4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine, also known as BTMA, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in polar organic solvents and is a versatile reagent in synthetic chemistry. It is used in organic synthesis, as a catalyst, and as a ligand in coordination chemistry. BTMA has been studied extensively in recent years and is gaining increasing attention from the scientific community.
科学的研究の応用
Application in Organic Synthesis
Summary of the Application
“4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine” is used in organic synthesis. It’s a chemical compound with the molecular weight of 301.02 and has a boiling point of 125-130°C .
Methods of Application
The compound is typically used in a laboratory setting, under controlled conditions. The specific methods of application can vary depending on the particular synthesis process being carried out .
Results or Outcomes
The outcomes of using this compound in organic synthesis can vary widely, depending on the specific reactions and processes it’s used in .
Application in Drug Development
Summary of the Application
Trifluoromethyl group-containing compounds, like “4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine”, have been found in many FDA-approved drugs over the past 20 years .
Methods of Application
These compounds are typically synthesized and then incorporated into potential drug molecules. The specific methods of application can vary depending on the particular drug being developed .
Results or Outcomes
The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Application in Chemical Synthesis
Summary of the Application
This compound is used in the synthesis of various other chemical compounds, particularly those containing the trifluoromethoxy group .
Methods of Application
The specific methods of application can vary widely depending on the particular synthesis process being carried out .
Results or Outcomes
The outcomes of using this compound in chemical synthesis can vary widely, depending on the specific reactions and processes it’s used in .
Application in Material Science
Summary of the Application
Compounds like “4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine” can be used in the development of new materials, particularly in the field of polymers .
Methods of Application
The compound is typically synthesized and then incorporated into potential material molecules. The specific methods of application can vary depending on the particular material being developed .
Results or Outcomes
The outcomes of using this compound in material science can vary widely, depending on the specific reactions and processes it’s used in .
Application in Synthesis of Quinoline Derivatives
Summary of the Application
This compound can be used in the synthesis of quinoline derivatives, which are a class of organic compounds with various applications in medicinal chemistry .
Results or Outcomes
The outcomes of using this compound in the synthesis of quinoline derivatives can vary widely, depending on the specific reactions and processes it’s used in .
Application in Synthesis of Benzothiazole Derivatives
Summary of the Application
“4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine” can be used in the synthesis of benzothiazole derivatives . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry .
Methods of Application
The compound is typically synthesized and then incorporated into potential benzothiazole molecules. The specific methods of application can vary depending on the particular benzothiazole being synthesized .
Results or Outcomes
The outcomes of using this compound in the synthesis of benzothiazole derivatives can vary widely, depending on the specific reactions and processes it’s used in .
特性
IUPAC Name |
4-bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2OS/c9-4-1-3(15-8(10,11)12)2-5-6(4)14-7(13)16-5/h1-2H,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMJJOPHHBHLNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |
CAS RN |
144631-82-3 |
Source


|
| Record name | Bromoriluzole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144631823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BROMORILUZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MHR4TU22X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)

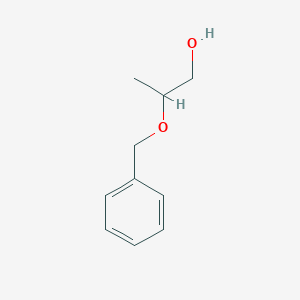
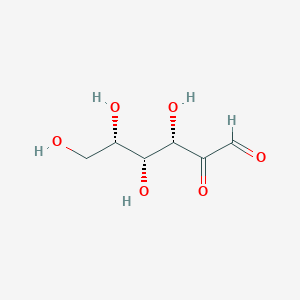
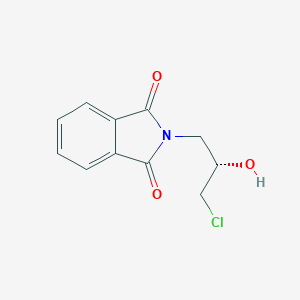
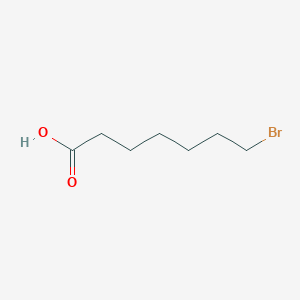
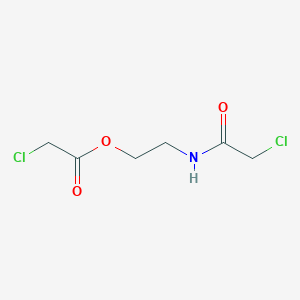
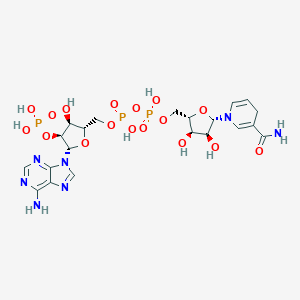
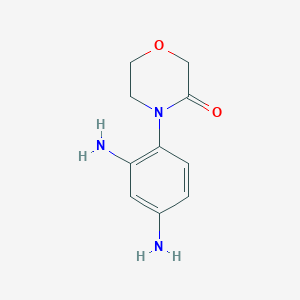
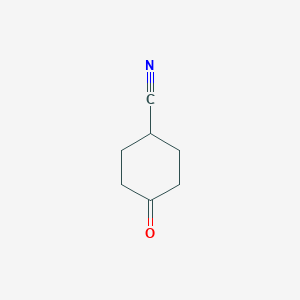
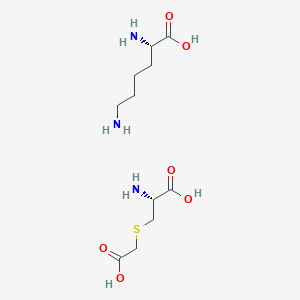
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)
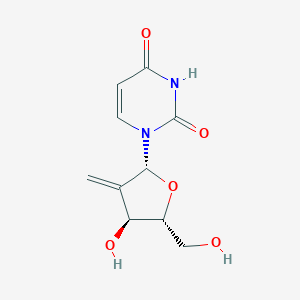
![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)